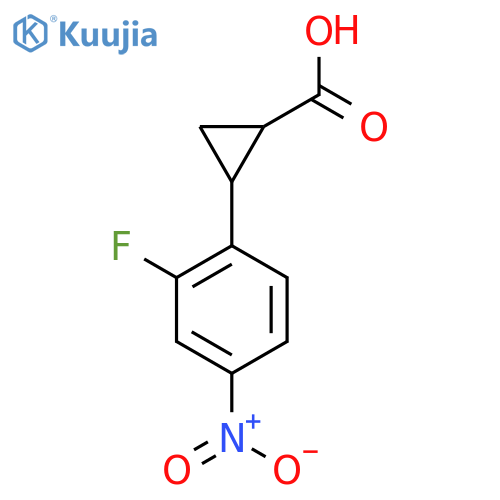Cas no 2168157-65-9 (2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid)

2168157-65-9 structure
商品名:2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2168157-65-9
- 2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
- EN300-1848565
- 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
-
- インチ: 1S/C10H8FNO4/c11-9-3-5(12(15)16)1-2-6(9)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
- InChIKey: CWVCDVYNERMBCO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1CC1C(=O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 225.04373590g/mol
- どういたいしつりょう: 225.04373590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 83.1Ų
2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848565-2.5g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-5.0g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1848565-0.05g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-0.1g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-1.0g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1848565-1g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-10g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-5g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-0.25g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1848565-10.0g |
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid |
2168157-65-9 | 10g |
$4236.0 | 2023-06-02 |
2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
2168157-65-9 (2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
